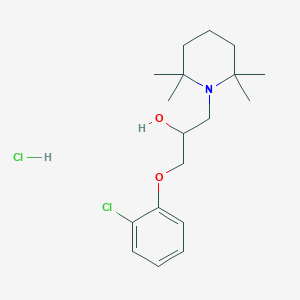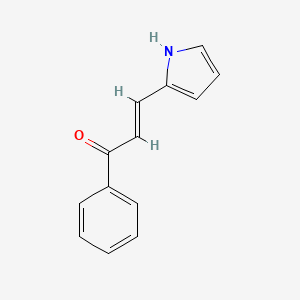
(2E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one, also known as chalcone, is a naturally occurring compound found in various plant species. Chalcone has gained attention in scientific research due to its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Electronic and Structural Properties
(2E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one and related compounds have been investigated for their electronic and structural properties. For example, Hildebrandt et al. (2011) studied electronically intercommunicating iron centers in pyrrole derivatives, highlighting their electronic delocalization and electrochemical properties. This research contributes to understanding the electron transfer processes in such compounds (Hildebrandt, Schaarschmidt, & Lang, 2011).
Synthesis and Antimicrobial Evaluation
Compounds related to this compound have been synthesized and evaluated for their antimicrobial properties. Kumar et al. (2017) synthesized novel isoxazoline incorporated pyrrole derivatives and assessed their antibacterial activity, indicating potential applications in developing new antimicrobial agents (Kumar, Kumar, & Nihana, 2017).
Crystal Structures and Hirshfeld Surface Studies
The crystal structures of various chalcone derivatives, including those similar to this compound, have been extensively studied. Salian et al. (2018) conducted crystal structure and Hirshfeld surface studies on chalcone derivatives, providing insights into their molecular interactions and potential applications in crystal engineering and pharmaceuticals (Salian et al., 2018).
Solubility and Stability of Heterocyclic Chalcones
The solubility and stability of heterocyclic chalcones related to this compound have been explored, with Sweeting et al. (2020) investigating their structural differences and potential for pharmaceutical applications. Their research provides valuable information on the physical properties of these compounds (Sweeting et al., 2020).
Metal-Free Synthesis of Polysubstituted Pyrroles
The metal-free synthesis of polysubstituted pyrroles using surfactants in aqueous mediums, as conducted by Kumar et al. (2017), highlights a sustainable and efficient approach to synthesizing pyrrole derivatives. This research is significant for developing eco-friendly synthetic methods (Kumar, Rāmānand, & Tadigoppula, 2017).
Electroanalytic and Spectroscopic Properties of Pyrrole Films
The electroanalytic and spectroscopic properties of pyrrole films have been studied for their potential applications in electrochromic materials and ion sensors. Mert et al. (2013) explored the properties of N-linked polybispyrroles, emphasizing their stability and usefulness in various practical applications (Mert, Demir, & Cihaner, 2013).
Eigenschaften
IUPAC Name |
(E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13(11-5-2-1-3-6-11)9-8-12-7-4-10-14-12/h1-10,14H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROAIBYOOAEFGE-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-methyl-2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2717042.png)
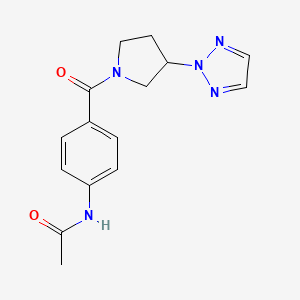
![3-(2-chlorophenyl)-5-methyl-4-[({[(E)-1-(1,3-thiazol-2-yl)ethylidene]amino}oxy)carbonyl]isoxazole](/img/structure/B2717045.png)
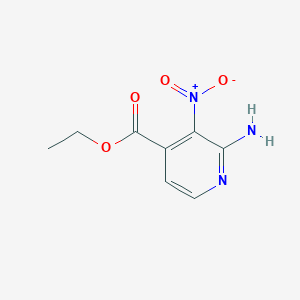

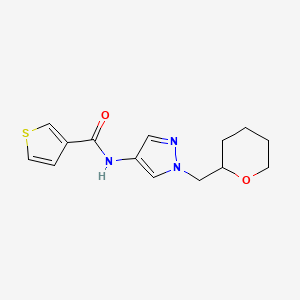
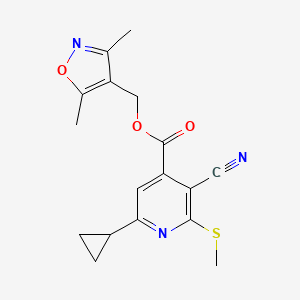


![2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2717057.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2717058.png)
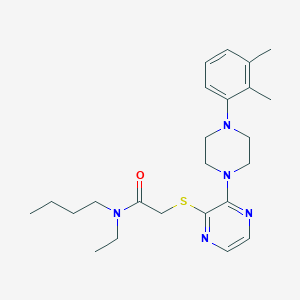
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2717063.png)
